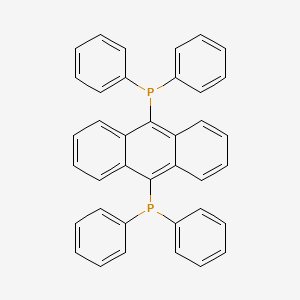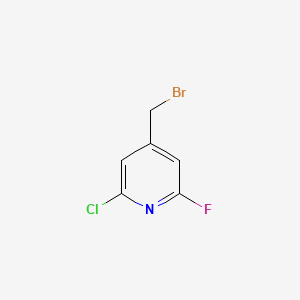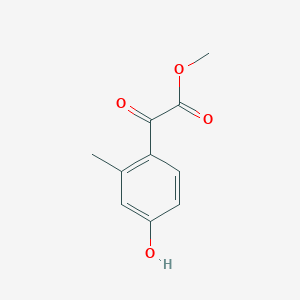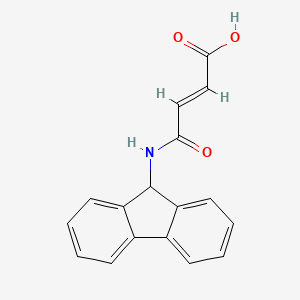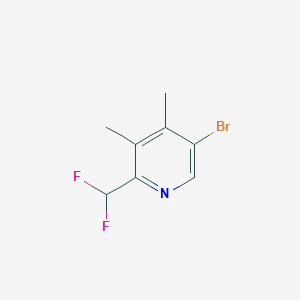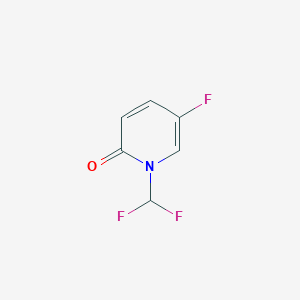
n-(9h-Fluoren-2-ylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((9H-Fluoren-2-yl)methyl)acetamide: is an organic compound with the molecular formula C16H15NO . It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of an acetamide group attached to the fluorene moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-((9H-Fluoren-2-yl)methyl)acetamide typically involves the reaction of 9H-fluorene-2-carboxylic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with ammonia or an amine to form the final acetamide product. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene.
Industrial Production Methods: Industrial production of N-((9H-Fluoren-2-yl)methyl)acetamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction of the starting materials. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: N-((9H-Fluoren-2-yl)methyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of fluorenylmethylamine derivatives.
Substitution: The acetamide group can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides, resulting in the formation of substituted fluorenylacetamides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Fluorenone derivatives.
Reduction: Fluorenylmethylamine derivatives.
Substitution: Substituted fluorenylacetamides.
Applications De Recherche Scientifique
Chemistry: N-((9H-Fluoren-2-yl)methyl)acetamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various fluorene-based compounds, which are of interest in materials science and polymer chemistry.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in the design of fluorescent probes and sensors due to its aromatic structure, which can exhibit fluorescence under certain conditions.
Medicine: N-((9H-Fluoren-2-yl)methyl)acetamide and its derivatives are investigated for their potential pharmacological activities. They are explored as candidates for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the manufacture of dyes, pigments, and advanced materials.
Mécanisme D'action
The mechanism of action of N-((9H-Fluoren-2-yl)methyl)acetamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The aromatic structure of the compound allows it to intercalate into DNA, potentially affecting gene expression and cellular processes. The acetamide group can also participate in hydrogen bonding interactions, further influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
- N-(9-Methyl-9H-fluoren-2-yl)acetamide
- N-(9-Ethyl-9H-fluoren-2-yl)acetamide
- N-(9-Isopropyl-9H-fluoren-2-yl)acetamide
Comparison: N-((9H-Fluoren-2-yl)methyl)acetamide is unique due to the presence of the acetamide group attached to the fluorene moiety. This structural feature imparts distinct chemical and physical properties to the compound, differentiating it from other fluorenyl derivatives. The specific arrangement of atoms in N-((9H-Fluoren-2-yl)methyl)acetamide allows for unique interactions with biological targets and chemical reagents, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
7145-84-8 |
|---|---|
Formule moléculaire |
C16H15NO |
Poids moléculaire |
237.30 g/mol |
Nom IUPAC |
N-(9H-fluoren-2-ylmethyl)acetamide |
InChI |
InChI=1S/C16H15NO/c1-11(18)17-10-12-6-7-16-14(8-12)9-13-4-2-3-5-15(13)16/h2-8H,9-10H2,1H3,(H,17,18) |
Clé InChI |
XOVGVKSRBJVNFR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NCC1=CC2=C(C=C1)C3=CC=CC=C3C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


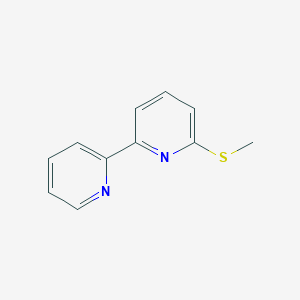

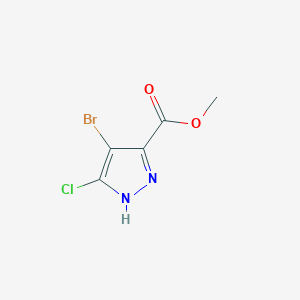
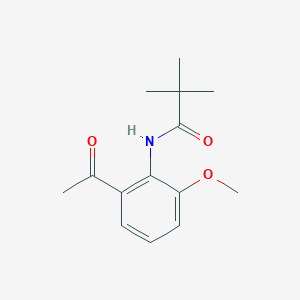
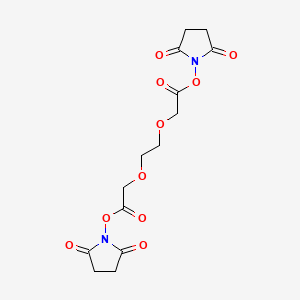
![(18S)-18-(trityloxymethyl)-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione](/img/structure/B13132873.png)
